N4-(2-Morpholinoethyl)pyridine-3,4-diamine
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Overview
Description
N4-(2-Morpholinoethyl)pyridine-3,4-diamine: is an organic compound with the chemical formula C11H18N4O. It is a white or off-white solid that is soluble in some organic solvents . This compound is known for its unique structure, which includes a morpholine ring attached to a pyridine ring via an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(2-Morpholinoethyl)pyridine-3,4-diamine typically involves the reaction of 3,4-diaminopyridine with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N4-(2-Morpholinoethyl)pyridine-3,4-diamine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of N-oxides or other oxidized derivatives.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted morpholine or pyridine derivatives.
Scientific Research Applications
Chemistry: N4-(2-Morpholinoethyl)pyridine-3,4-diamine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for certain enzymes and receptors .
Medicine: this compound is being investigated for its potential therapeutic applications, including its use in the treatment of certain cancers and neurological disorders .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N4-(2-Morpholinoethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
- N4-(2-Morpholinoethyl)pyridine-2,3-diamine
- N4-(2-Morpholinoethyl)pyridine-3,5-diamine
- N4-(2-Morpholinoethyl)pyridine-2,4-diamine
Comparison: N4-(2-Morpholinoethyl)pyridine-3,4-diamine is unique due to the specific positioning of the morpholine and pyridine rings, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
4-N-(2-morpholin-4-ylethyl)pyridine-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBSCNJGKZPSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-71-7 |
Source
|
Record name | 4-N-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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